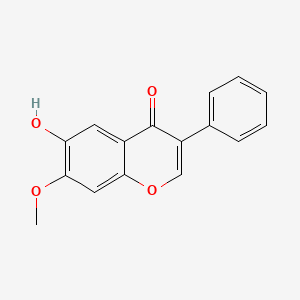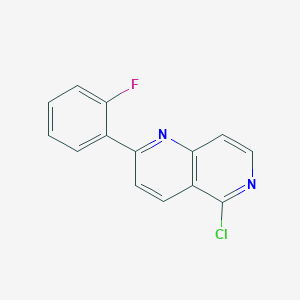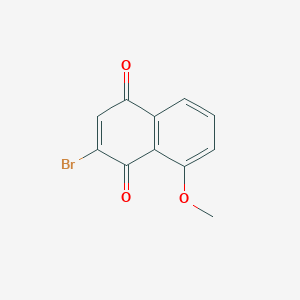
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 8, a ketone group at position 4, and a carboxylic acid group at position 3. The cinnoline core is a heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dichloroquinoline or its derivatives.
Formation of the Cinnoline Core: The key step involves the formation of the cinnoline core through cyclization reactions. This can be achieved using various reagents and catalysts, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Functional Groups: The introduction of the ketone and carboxylic acid groups is carried out through oxidation and carboxylation reactions, respectively. Common reagents used in these steps include potassium permanganate (KMnO4) for oxidation and carbon dioxide (CO2) for carboxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups.
Scientific Research Applications
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as DNA gyrase or topoisomerase, which are essential for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Nalidixic Acid: An antibacterial agent that inhibits DNA gyrase.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
5,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H4Cl2N2O3 |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5,8-dichloro-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-2-4(11)6-5(3)8(14)7(9(15)16)13-12-6/h1-2H,(H,12,14)(H,15,16) |
InChI Key |
WWVZYIPMBMCWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=NN2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)






![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


